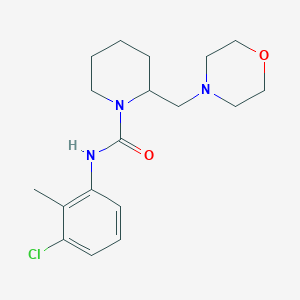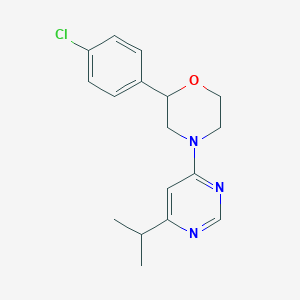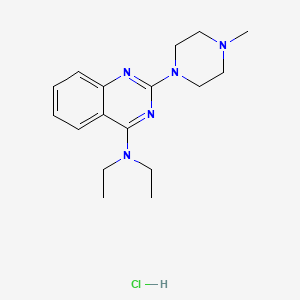
N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide, also known as JNJ-1930942, is a potent and selective blocker of the transient receptor potential vanilloid type 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli including heat, protons, and capsaicin. TRPV1 has been implicated in various physiological and pathological processes including pain sensation, inflammation, and cancer. JNJ-1930942 has been studied extensively for its potential use as an analgesic and anti-inflammatory agent.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide selectively blocks the TRPV1 ion channel by binding to a specific site on the channel protein. This prevents the channel from opening in response to stimuli such as heat and protons, thereby reducing pain and inflammation.
Biochemical and physiological effects:
N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been shown to reduce pain and inflammation in animal models of acute and chronic pain. N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation. N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide does not have significant effects on other ion channels or receptors, suggesting that it has a high degree of selectivity for TRPV1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide is its high degree of selectivity for TRPV1, which reduces the risk of off-target effects. One limitation of N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
1. Development of more potent and selective TRPV1 antagonists for use as analgesics and anti-inflammatory agents.
2. Investigation of the potential use of TRPV1 antagonists in the treatment of cancer and other diseases.
3. Study of the role of TRPV1 in physiological and pathological processes.
4. Investigation of the potential use of TRPV1 antagonists in combination with other drugs for the treatment of pain and inflammation.
5. Development of new methods for the synthesis of TRPV1 antagonists.
In conclusion, N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide is a potent and selective blocker of the TRPV1 ion channel that has been extensively studied for its potential use as an analgesic and anti-inflammatory agent. N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide can be synthesized through a multi-step process starting from 3-chloro-2-methylphenol. The synthesis involves the formation of a piperidine ring, followed by the addition of a morpholine ring and a carboxamide group. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been extensively studied for its potential use as an analgesic and anti-inflammatory agent. In preclinical studies, N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been shown to block TRPV1-mediated pain responses in animal models of acute and chronic pain. N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(morpholin-4-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c1-14-16(19)6-4-7-17(14)20-18(23)22-8-3-2-5-15(22)13-21-9-11-24-12-10-21/h4,6-7,15H,2-3,5,8-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRXLARBVJEKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCCCC2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5378105.png)

![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378109.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5378113.png)
![8-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5378137.png)

![3-[(dimethylamino)methyl]-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinol](/img/structure/B5378163.png)
![3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-thienyl)-2-propen-1-one](/img/structure/B5378167.png)
![1,1'-(1,4-phenylene)bis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B5378169.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-mesitylacetamide](/img/structure/B5378173.png)
![methyl 7-chloro-4-(4-methylphenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B5378177.png)
![3-(allylthio)-6-mesityl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5378191.png)

![1-[7-(cyclopropylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-N,N-diethylpyrrolidin-3-amine](/img/structure/B5378200.png)